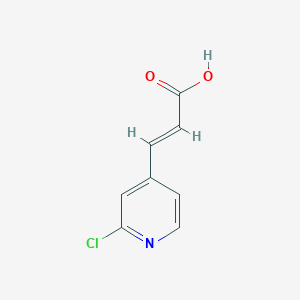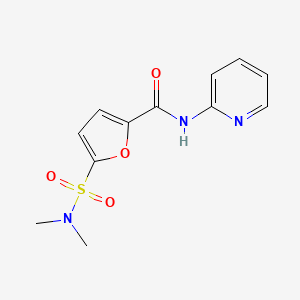![molecular formula C17H12N2O3 B2857811 1-methyl-1H-benzo[d]imidazol-5-yl benzofuran-2-carboxylate CAS No. 1351609-38-5](/img/structure/B2857811.png)
1-methyl-1H-benzo[d]imidazol-5-yl benzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-methyl-1H-benzo[d]imidazol-5-yl benzofuran-2-carboxylate” is a complex organic molecule that contains a benzimidazole and a benzofuran ring. Benzimidazole is a type of organic compound that consists of a fusion of benzene and imidazole . It is a heterocyclic aromatic organic compound that is also a base and has been used in synthesis as a weakly basic catalyst . Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a benzimidazole ring and a benzofuran ring connected by a carboxylate group . The exact structure would depend on the positions of these groups relative to each other.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzimidazole and benzofuran rings, as well as the carboxylate group . These groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole and benzofuran rings could potentially influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The crystal and molecular structures of related compounds, such as methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, offer insight into the structural intricacies of similar chemical entities. These structures are obtained as side products during synthesis processes aimed at producing antitubercular agents, demonstrating the compound's relevance in the synthesis of pharmaceutical agents (Richter et al., 2023).
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
Research has shown that imidazole derivatives can serve as organic linkers in the construction of metal-organic frameworks (MOFs) with varying dimensionalities, from 1D to 3D structures. This is exemplified by the synthesis of novel complexes constructed from biphenyl-3,3′,4,4′-tetracarboxylate and flexible bis(imidazole) ligands under hydrothermal conditions, highlighting the potential of imidazole derivatives in materials science for applications such as catalysis, gas storage, and separation technologies (Sun et al., 2010).
Novel Synthetic Pathways
A palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach has been developed for the synthesis of functionalized benzimidazoimidazoles. This methodology underscores the versatility of imidazole derivatives in constructing complex and functionalized heterocycles, which are of significant interest in the development of new pharmaceuticals and materials (Veltri et al., 2018).
Luminescence Sensing
Imidazole derivatives have been incorporated into lanthanide metal-organic frameworks for luminescence sensing of benzaldehyde and its derivatives. This application demonstrates the compound's potential in developing sensors and devices for detecting organic compounds, which is crucial in environmental monitoring, food safety, and diagnostics (Shi et al., 2015).
Antimicrobial and Antitumor Agents
Imidazole analogs have been synthesized and investigated for their antimicrobial activity, indicating the potential of these compounds in the development of new antimicrobial agents. This highlights the importance of imidazole derivatives in medicinal chemistry for combating infectious diseases and exploring novel therapeutic agents (Dahiya, 2008).
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The compound’s interaction with its targets leads to changes in cellular processes, which result in its various biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that multiple biochemical pathways could be affected.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular levels.
Direcciones Futuras
Propiedades
IUPAC Name |
(1-methylbenzimidazol-5-yl) 1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-19-10-18-13-9-12(6-7-14(13)19)21-17(20)16-8-11-4-2-3-5-15(11)22-16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBADXIBMLMDVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2857732.png)
![2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2857733.png)


![N-[(4-Methylpyridin-2-yl)-(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2857737.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2857739.png)

![3-Methyl-2-(2-methylprop-2-enyl)-1-piperidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2857744.png)

![4-[benzyl(methyl)amino]-N-(2-methoxybenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2857748.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2857749.png)
![2-[3-(Aminomethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B2857751.png)
